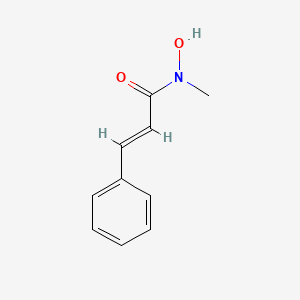
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a prop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methylhydroxylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enamide structure can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of N-methyl-3-phenylprop-2-enamide.
Reduction: Formation of N-hydroxy-N-methyl-3-phenylpropaneamide.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also modulate signaling pathways by affecting the activity of key enzymes and receptors.
Comparison with Similar Compounds
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide can be compared with similar compounds such as:
N-hydroxy-N-methyl-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and binding properties.
N-hydroxy-N-methyl-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
N-hydroxy-N-methyl-3-phenylpropaneamide:
The uniqueness of this compound lies in its specific configuration and the presence of functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
69227-95-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,13H,1H3/b8-7+ |
InChI Key |
PLXAUMYTSCFTJS-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















